molecular formula C13H27F3O3SSn B12060022 Tributyltin triflate

Tributyltin triflate

Cat. No.: B12060022
M. Wt: 439.1 g/mol
InChI Key: LIQOILBASIAIQC-UHFFFAOYSA-M
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Description

Tributylstannyl trifluoromethanesulfonate, also known as tributyltin triflate, is an organotin compound with the molecular formula CF3SO3Sn[(CH2)3CH3]3. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-tin bonds. This compound is known for its high reactivity and ability to participate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributylstannyl trifluoromethanesulfonate can be synthesized through the reaction of tributyltin chloride with trifluoromethanesulfonic acid. The reaction typically occurs in an inert atmosphere, such as argon, to prevent oxidation. The reaction conditions often involve the use of a solvent like dichloromethane and a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

While specific industrial production methods for tributylstannyl trifluoromethanesulfonate are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Tributylstannyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace the triflate group with other functional groups.

    Oxidation and Reduction: The tin center can undergo oxidation or reduction, altering the oxidation state of the compound.

    Coupling Reactions: It is often used in Stille coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used with tributylstannyl trifluoromethanesulfonate include palladium catalysts for coupling reactions, bases like triethylamine, and solvents such as dichloromethane or tetrahydrofuran. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving tributylstannyl trifluoromethanesulfonate depend on the specific reaction type. For example, in Stille coupling reactions, the major products are often biaryl compounds or other carbon-carbon bonded structures.

Scientific Research Applications

Tributylstannyl trifluoromethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds and subsequent transformations.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Industry: Tributylstannyl trifluoromethanesulfonate is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tributylstannyl trifluoromethanesulfonate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The tin center can coordinate with various substrates, facilitating the formation of new chemical bonds. Molecular targets and pathways involved include interactions with organic halides, carbonyl compounds, and other electrophilic species.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin chloride: Another organotin compound used in similar types of reactions but with different reactivity and selectivity.

    Trimethylsilyl trifluoromethanesulfonate: A silicon-based analogue with similar reactivity but different applications in organic synthesis.

    Dibutyltin dichloride: Used in different types of reactions, particularly in polymerization and catalysis.

Uniqueness

Tributylstannyl trifluoromethanesulfonate is unique due to its high reactivity and versatility in forming carbon-tin bonds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both academic and industrial research.

Properties

Molecular Formula

C13H27F3O3SSn

Molecular Weight

439.1 g/mol

IUPAC Name

tributylstannyl trifluoromethanesulfonate

InChI

InChI=1S/3C4H9.CHF3O3S.Sn/c3*1-3-4-2;2-1(3,4)8(5,6)7;/h3*1,3-4H2,2H3;(H,5,6,7);/q;;;;+1/p-1

InChI Key

LIQOILBASIAIQC-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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